Idropranolol
CAS No.: 27581-02-8
Cat. No.: VC3892611
Molecular Formula: C16H23NO2
Molecular Weight: 261.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 27581-02-8 |
|---|---|
| Molecular Formula | C16H23NO2 |
| Molecular Weight | 261.36 g/mol |
| IUPAC Name | 1-(5,6-dihydronaphthalen-1-yloxy)-3-(propan-2-ylamino)propan-2-ol |
| Standard InChI | InChI=1S/C16H23NO2/c1-12(2)17-10-14(18)11-19-16-9-5-7-13-6-3-4-8-15(13)16/h4-5,7-9,12,14,17-18H,3,6,10-11H2,1-2H3 |
| Standard InChI Key | JKLYFQUDQSQWRB-UHFFFAOYSA-N |
| SMILES | CC(C)NCC(COC1=CC=CC2=C1C=CCC2)O |
| Canonical SMILES | CC(C)NCC(COC1=CC=CC2=C1C=CCC2)O |
Introduction
Chemical and Structural Characteristics of Propranolol Hydrochloride
Molecular Identity and Synthesis
Propranolol hydrochloride (C₁₆H₂₂ClNO₂; molecular weight 295.8 g/mol) is a synthetic aryloxypropanolamine derivative. Its chemical structure features a naphthalene ring linked to an isopropylamine group via an ether bond, with a chloride counterion enhancing solubility . The compound’s synthesis typically involves epoxide ring-opening reactions between 1-naphthol and epichlorohydrin, followed by amination with isopropylamine and subsequent hydrochloride salt formation .
Enantiomeric Considerations
Propranolol exists as a racemic mixture of (R)- and (S)-enantiomers, with the (S)-form exhibiting 100-fold greater β-blocking activity . Chromatographic enantioseparation methods, such as high-performance liquid chromatography (HPLC) using chiral derivatization reagents (CDRs), achieve baseline resolution (α = 1.10, Rₛ = 9.83) under optimized mobile phases (e.g., H₂O/MeCN/TFA gradients) . Supercritical fluid chromatography (SFC) and simulated moving bed (SMB) techniques further enhance industrial-scale production of enantiopure formulations .
Pharmacological Mechanisms and Therapeutic Applications
β-Adrenergic Receptor Antagonism
Propranolol non-selectively inhibits β₁- and β₂-adrenergic receptors, reducing cyclic adenosine monophosphate (cAMP) production and downstream calcium influx in cardiomyocytes . This mechanism lowers heart rate, myocardial contractility, and blood pressure, making it first-line therapy for hypertension, angina pectoris, and arrhythmias .
Table 1: Comparative β-Blocker Receptor Affinity
| Compound | β₁ Selectivity | β₂ Selectivity | Clinical Indications |
|---|---|---|---|
| Propranolol | Non-selective | Non-selective | Hypertension, Migraine |
| Metoprolol | β₁-selective | Low | Heart Failure, Myocardial Infarction |
| Carvedilol | Non-selective | α₁-blockade | Chronic Heart Failure |
Neurohormonal Modulation
By attenuating sympathetic overactivation, propranolol suppresses renin-angiotensin-aldosterone system (RAAS) activity, reducing angiotensin II-mediated vasoconstriction and aldosterone-induced fibrosis . This dual action mitigates cardiac remodeling in heart failure patients, though its inferiority to newer β-blockers like bisoprolol in mortality reduction warrants careful risk-benefit analysis .
Formulation Innovations and Stability Profiles
Lyophilization Techniques
Recent patents disclose lyophilized propranolol formulations using non-aqueous solvents (e.g., tetrahydrofuran) to enhance hydrophobic drug stability . Freeze-drying in the presence of HCl yields amorphous solids with improved reconstitution properties, enabling intravenous administration in acute settings .
Fixed-Dose Combinations
Patent CN101822836A highlights combinatorial therapies pairing propranolol with angiotensin II receptor blockers (e.g., allisartan isoproxil) to synergistically target hypertension and reduce adverse renal outcomes . Such formulations leverage complementary mechanisms: β-blockade reduces cardiac output, while angiotensin receptor inhibition decreases peripheral resistance .
Adverse Effects and Risk Mitigation
Cardiovascular Risks
Propranolol’s non-selectivity predisposes patients to bradycardia (HR < 60 bpm in 12% of users) and exacerbation of heart failure in decompensated states . Dose-dependent fatigue and hypotension necessitate gradual uptitration, particularly in elderly populations .
Metabolic and Central Nervous Effects
Unlike β₁-selective agents, propranolol impairs glycogenolysis and masks hypoglycemia symptoms in diabetics . Lipophilicity facilitates blood-brain barrier penetration, correlating with higher rates of depression (OR 1.52 vs. placebo) and sleep disturbances .
Emerging Research and Future Directions
Enantiomer-Specific Therapeutics
Advancements in SMB chromatography enable cost-effective production of (S)-propranolol, minimizing β₂-mediated bronchoconstriction risks in asthmatic patients . Clinical trials assessing enantiopure formulations’ efficacy in migraine prophylaxis (NCT04821905) are ongoing.
Nanoparticle Delivery Systems
Poly(lactic-co-glycolic acid) (PLGA) nanoparticles loaded with propranolol hydrochloride demonstrate sustained release over 72 hours in preclinical models, potentially reducing dosing frequency and improving adherence .
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